REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]2[N:12]([CH:13]=1)[N:11]=[CH:10][N:9]=[C:8]2O)([CH3:4])([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:17]>C(Cl)Cl>[C:1]([C:5]1[CH:6]=[C:7]2[N:12]([CH:13]=1)[N:11]=[CH:10][N:9]=[C:8]2[Cl:17])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
C7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.43 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C2C(=NC=NN2C1)O
|
Name
|
|
Quantity
|
4.21 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
rinsed 3× with sat'd NaHCO3, 1× with brine
|
Type
|
CUSTOM
|
Details
|
The organic layers were collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C2C(=NC=NN2C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 490 mg | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |